3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
One area of research focuses on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. These compounds, which include similar structural motifs to the compound of interest, have been investigated for their anti-cancer activities, particularly against breast cancer cell lines. The study found that the novel compounds displayed moderate cytotoxicity, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Antiproliferative Activity
Another study explored the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives for their antibacterial and antiproliferative activities. Selected compounds demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, as well as inhibiting the proliferation of breast carcinoma cell lines, showcasing their potential in treating bacterial infections and cancer (Poręba et al., 2015).
Antibacterial Evaluation of Heterocyclic Compounds
Research on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety has also been conducted. This work aimed at creating new antibacterial agents, indicating a broad interest in sulfonamide derivatives for their potential in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).
Enaminonitriles in Heterocyclic Synthesis
Furthermore, the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been explored, highlighting the versatility of compounds with similar structural features in creating a variety of biologically active heterocyclic compounds (Fadda et al., 2012).
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-12-18(13(2)27-22-12)29(25,26)24-16-8-4-3-6-14(16)10-17-21-19(23-28-17)15-7-5-9-20-11-15/h3-9,11,24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWSOQLWQMRGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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